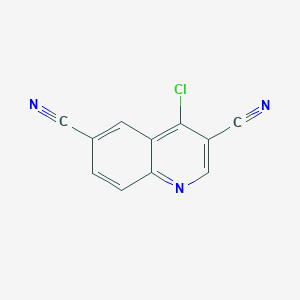![molecular formula C82H73F6N3O8P2S2 B13651843 N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651843.png)
N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide” is a highly complex organic molecule. It features multiple aromatic rings, tert-butyl groups, and a trifluoromethylsulfonyl group, indicating its potential use in various advanced chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the aromatic rings: This can be achieved through Friedel-Crafts alkylation or acylation.
Introduction of tert-butyl groups: This can be done using tert-butyl chloride in the presence of a Lewis acid like aluminum chloride.
Formation of the phosphapentacyclo structure: This likely involves a series of cyclization reactions.
Introduction of the trifluoromethylsulfonyl group: This can be achieved using trifluoromethanesulfonic anhydride.
Industrial Production Methods
Industrial production would require optimization of these steps to ensure high yield and purity. This might involve the use of automated synthesizers and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions could target the trifluoromethylsulfonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens (for electrophilic substitution) or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions but could include various substituted aromatic compounds and reduced forms of the original molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a catalyst in organic reactions due to its complex structure.
Material Science: It might be used in the development of new materials with unique properties.
Biology
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Biochemical Research: It might be used to study enzyme interactions due to its complex structure.
Medicine
Therapeutics: Potential use in the treatment of diseases, depending on its biological activity.
Diagnostics: Could be used in imaging or as a marker in diagnostic tests.
Industry
Polymer Production: The compound could be used in the synthesis of advanced polymers.
Electronics: Potential use in the development of new electronic materials.
Wirkmechanismus
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Could involve inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide
- This compound
Eigenschaften
Molekularformel |
C82H73F6N3O8P2S2 |
|---|---|
Molekulargewicht |
1468.5 g/mol |
IUPAC-Name |
N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C82H73F6N3O8P2S2/c1-77(2,3)57-37-29-49(30-38-57)65-45-53-21-13-17-25-61(53)69-70-62-26-18-14-22-54(62)46-66(50-31-39-58(40-32-50)78(4,5)6)74(70)97-100(96-73(65)69,90-102(92,93)81(83,84)85)89-101(91-103(94,95)82(86,87)88)98-75-67(51-33-41-59(42-34-51)79(7,8)9)47-55-23-15-19-27-63(55)71(75)72-64-28-20-16-24-56(64)48-68(76(72)99-101)52-35-43-60(44-36-52)80(10,11)12/h13-48,89H,1-12H3 |
InChI-Schlüssel |
AERDFLJDWRDNMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=NS(=O)(=O)C(F)(F)F)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)C(C)(C)C)NP8(=NS(=O)(=O)C(F)(F)F)OC9=C(C1=CC=CC=C1C=C9C1=CC=C(C=C1)C(C)(C)C)C1=C(O8)C(=CC2=CC=CC=C21)C1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13651760.png)
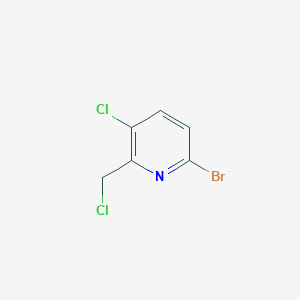
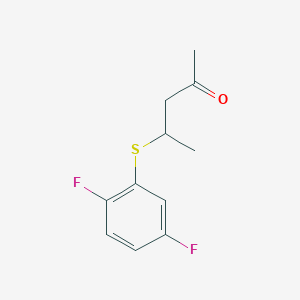
![2-Bromo-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13651776.png)
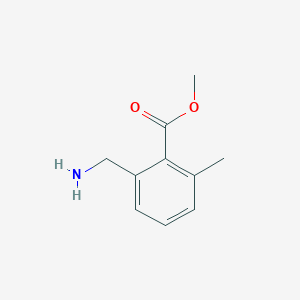



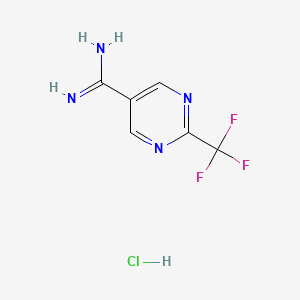

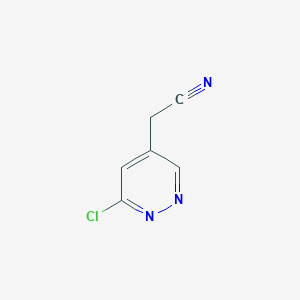
![methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B13651831.png)
![7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13651832.png)
